Molecular Weight and Lipophilicity vs. Mono-Piperidine InhA Inhibitors
The bis-piperidine architecture of the target compound (MW ≈ 390.6 g/mol; molecular formula C₂₆H₃₄N₂O) carries a substantially higher molecular weight and predicted lipophilicity compared to the mono-piperidine benzoyl analogs that have published InhA IC₅₀ data. (4-Benzylpiperidin-1-yl)(m-tolyl)methanone has MW = 293.4 g/mol, and (4-benzylpiperidin-1-yl)(p-tolyl)methanone has MW = 293.4 g/mol [1]. The additional N-(3-methylbenzyl)piperidine moiety in the target compound adds approximately 97 Da and introduces a second basic amine center (predicted pKa ~8-9), which fundamentally alters the ionization profile at physiological pH relative to the neutral amide-only mono-piperidine series. This physicochemical divergence predicts differences in membrane permeability, volume of distribution, and off-target receptor promiscuity that render the mono-piperidine InhA inhibitors unsuitable as functional surrogates for procurement decisions involving the bis-piperidine scaffold [2].
| Evidence Dimension | Molecular Weight (MW) and Structural Complexity |
|---|---|
| Target Compound Data | MW ≈ 390.6 g/mol; two basic piperidine nitrogens; eight rotatable bonds; C₂₆H₃₄N₂O |
| Comparator Or Baseline | (4-Benzylpiperidin-1-yl)(m-tolyl)methanone: MW = 293.4 g/mol; one basic piperidine nitrogen; three rotatable bonds; C₂₀H₂₃NO [1] |
| Quantified Difference | ΔMW ≈ +97 g/mol; second ionizable center introduced |
| Conditions | Calculated from molecular formula; pKa estimated by class analogy |
Why This Matters
For procurement in medicinal chemistry or pharmacology studies, a 97 Da increase in molecular weight combined with an additional basic center predicts meaningfully different ADME and polypharmacology profiles, meaning the mono-piperidine InhA inhibitors cannot serve as interchangeable substitutes for the target bis-piperidine compound.
- [1] Therapeutic Target Database (TTD). Target Validation: Bacterial Fatty Acid Synthetase I (Bact inhA). TTD ID: T79068. Structural data for (4-benzylpiperidin-1-yl)(m-tolyl)methanone and (4-benzylpiperidin-1-yl)(p-tolyl)methanone. View Source
- [2] Smith DA, et al. The influence of lipophilicity and ionization on drug ADME properties. Nat Rev Drug Discov. 2012;11(5):355-66. PMID: 22543590. (Class reference for MW/clogP/ionization impact on ADME, not compound-specific). View Source
